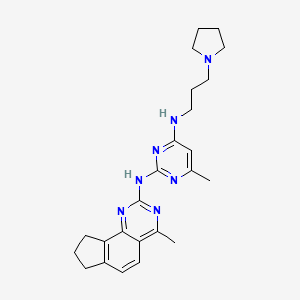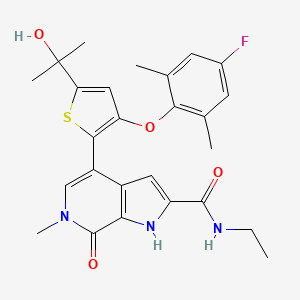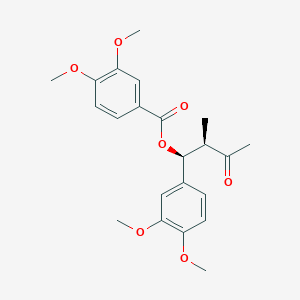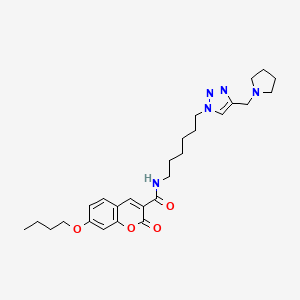![molecular formula C21H21F3N4O2 B12406483 N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)
N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzyl(methyl)amino group, a fluoranyl(difluoro)methyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide typically involves multiple steps:
Formation of the Benzyl(methyl)amino Group: This step involves the reaction of benzylamine with methyl iodide under basic conditions to form benzyl(methyl)amine.
Introduction of the Propan-2-yl Group: The benzyl(methyl)amine is then reacted with ®-2-chloropropane to introduce the propan-2-yl group.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.
Attachment of the Fluoranyl(difluoro)methyl Group: This group is introduced via a fluorination reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoranyl(difluoro)methyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Biology: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Industry: It is explored for its potential use in industrial applications, such as catalysts and intermediates in chemical synthesis.
Mécanisme D'action
The mechanism of action of N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The benzyl(methyl)amino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluoranyl(difluoro)methyl group can enhance the compound’s binding affinity and stability, while the oxadiazole ring can contribute to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide: This compound is unique due to its specific combination of functional groups and structural features.
Benzyl(methyl)amine Derivatives: Compounds with similar benzyl(methyl)amino groups but different substituents.
Fluoranyl(difluoro)methyl Derivatives: Compounds with similar fluoranyl(difluoro)methyl groups but different core structures.
Oxadiazole Derivatives: Compounds with oxadiazole rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H21F3N4O2 |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C21H21F3N4O2/c1-14(12-28(2)13-15-6-4-3-5-7-15)25-19(29)17-10-8-16(9-11-17)18-26-20(30-27-18)21(22,23)24/h3-11,14H,12-13H2,1-2H3,(H,25,29)/t14-/m1/s1/i22-1 |
Clé InChI |
RESDVUQVZOJNSO-RWCBKNGVSA-N |
SMILES isomérique |
C[C@H](CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)[18F] |
SMILES canonique |
CC(CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)


![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)

![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)








